molecular formula C13H7Cl2N B581080 2-Chloro-4-(4-chlorophenyl)benzonitrile CAS No. 1237137-24-4

2-Chloro-4-(4-chlorophenyl)benzonitrile

Cat. No. B581080
CAS RN: 1237137-24-4
M. Wt: 248.106
InChI Key: ZLMSZSIKLQYTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1237137-24-4 . It has a molecular weight of 248.11 and its IUPAC name is 3,4’-dichloro [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(4-chlorophenyl)benzonitrile is 1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile include a molecular weight of 248.11 . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.

The Material Safety Data Sheet (MSDS) can be accessed for more detailed safety information .

Scientific Research Applications

Pharmaceutical Research

2-Chloro-4-(4-chlorophenyl)benzonitrile is utilized in pharmaceutical research as a precursor for synthesizing various pharmacologically active compounds. Its structure serves as a building block in the development of new drugs, particularly those that may interact with specific receptors in the body to treat diseases .

Material Science

In material science, this compound is explored for its potential use in creating novel materials with unique properties, such as enhanced durability or specific electrical conductivity. Researchers investigate how the compound’s molecular structure can influence the macroscopic properties of materials .

Organic Synthesis

This chemical serves as an intermediate in organic synthesis, aiding in the construction of complex organic molecules. Its reactive nitrile group allows for various transformations, making it a versatile reagent in synthetic chemistry .

Agrochemical Research

The compound’s derivatives are investigated for their potential use in agrochemicals. Researchers study its efficacy in pest control and its environmental impact when used as a component in pesticides .

Biological Studies

In biological studies, 2-Chloro-4-(4-chlorophenyl)benzonitrile is examined for its interaction with biological molecules. It may be used to probe the function of enzymes or receptors, contributing to our understanding of biological processes .

properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMSZSIKLQYTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742685
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237137-24-4
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.